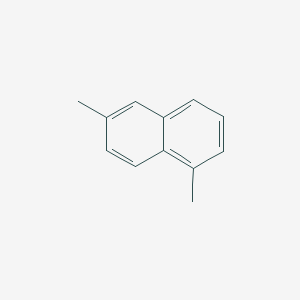

1,6-Dimethylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMXCNPQDUJNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC(=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022415 | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,6-dimethylnaphthalene is a clear pale yellow liquid. (NTP, 1992), Pale yellow liquid; [CAMEO] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 to 511 °F at 760 mmHg (NTP, 1992), 264 °C | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (NTP, 1992), This chemical has a flash point of >110 °C (>230 °F). | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; sol in ether and benzene | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.009 at 61.3 °F (NTP, 1992) - Denser than water; will sink, 1.003 @ 20 °C | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.46X10-2 mm Hg @ 25 °C | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

575-43-9 | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXN13WI5EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1.6 °F (NTP, 1992), -16.9 °C | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-DIMETHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1,6-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 1,6-dimethylnaphthalene, a significant organic compound with applications in the synthesis of high-performance materials.[1] The information is curated for professionals in research, science, and drug development, presenting key data in a structured and accessible format.

Molecular Structure and Identification

This compound is a polycyclic aromatic hydrocarbon, one of ten isomers of dimethylnaphthalene.[2] Its structure consists of a naphthalene (B1677914) core with two methyl group substituents at the 1 and 6 positions.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 575-43-9[3][4] |

| Molecular Formula | C₁₂H₁₂[3][4][5] |

| SMILES String | CC1=CC=C2C(C)=CC=CC2=C1[4] |

| InChI Key | CBMXCNPQDUJNHT-UHFFFAOYSA-N[3][6] |

| InChI | InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3[3][6] |

Physicochemical Properties

This compound is characterized as a clear, pale yellow liquid.[3] A summary of its key physicochemical properties is provided below.

| Property | Value |

| Molecular Weight | 156.22 g/mol [3][4] |

| Melting Point | -17 to -16 °C[4][6] |

| Boiling Point | 264.4 °C at 760 mmHg[4] |

| Density | 1.002 g/mL at 25 °C[4][6] |

| Flash Point | >110 °C (>230 °F)[3][7] |

| Refractive Index | 1.6166 at 20 °C/D[3] |

| Water Solubility | < 1 mg/mL at 68.9°F[7] |

| Vapor Pressure | 0.01 mmHg[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information available includes:

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3][8]

-

¹³C NMR: The ¹³C NMR spectrum for this compound is available for structural elucidation.[3][9]

Synthesis Pathways

The synthesis of specific dimethylnaphthalene isomers, such as 2,6-dimethylnaphthalene, is a topic of significant industrial interest, particularly as a precursor to polyethylene (B3416737) naphthalate (PEN).[10] While detailed experimental protocols are proprietary and vary, a general synthetic approach involves the alkylation of toluene (B28343) followed by cyclization and dehydrogenation.

Below is a generalized workflow for the synthesis of a mixture of dimethylnaphthalene isomers, including 1,6-DMN, from toluene and pentenes.

Another described method is the "alkenylation process," which utilizes o-xylene (B151617) and butadiene to ultimately produce 1,5-dimethylnaphthalene, which can then be isomerized to 2,6-dimethylnaphthalene.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. Commercial synthesis processes are often proprietary.[10] However, some research articles describe specific reactions and conditions. For instance, the synthesis of 1,5-dibromo-2,6-dimethylnaphthalene (B3028399) from a mixture of 2,6- and 2,7-dimethylnaphthalene (B47183) involves reaction with bromine and a catalytic amount of AlCl₃ in CH₂Cl₂.[11]

For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the identification and quantification of this compound.[3] The specific parameters for a GC-MS analysis (e.g., column type, temperature program, and mass spectrometer settings) would be optimized based on the sample matrix and analytical objectives.

Safety and Handling

This compound is considered a combustible liquid.[12] Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[13] It should be handled in a well-ventilated area.[13] In case of a spill, all sources of ignition should be removed, and the spill should be absorbed with a non-combustible material.[7]

Applications in Research and Development

This compound is primarily of interest as a component in mixtures of dimethylnaphthalenes that can be isomerized to the commercially valuable 2,6-dimethylnaphthalene.[10] 2,6-Dimethylnaphthalene is a key precursor for the production of 2,6-naphthalene dicarboxylic acid, a monomer used in the synthesis of high-performance polymers like polyethylene naphthalate (PEN).[10] While direct applications in drug development are not prominent in the reviewed literature, its role as a polycyclic aromatic hydrocarbon makes it relevant in toxicological and metabolic studies. For instance, it is known to be metabolized by cytochrome P450 enzymes.[6] Further research into its biological activities and potential as a scaffold in medicinal chemistry could be areas of future exploration. The compound is also used in environmental analysis as a component of polycyclic aromatic hydrocarbon (PAH) mixtures.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 575-43-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]

- 6. 1,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Naphthalene, 1,6-dimethyl- [webbook.nist.gov]

- 9. This compound(575-43-9) 13C NMR [m.chemicalbook.com]

- 10. nacatsoc.org [nacatsoc.org]

- 11. A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. This compound (Dââ, 98%) 50 µg/mL in toluene-Dâ - Cambridge Isotope Laboratories, DLM-2852-1.2 [isotope.com]

An In-depth Technical Guide to 1,6-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Dimethylnaphthalene, a bicyclic aromatic hydrocarbon of significant interest in chemical synthesis and metabolism studies. This document outlines its fundamental chemical identity, physical properties, and key experimental data relevant to its application in research and development.

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 575-43-9[1] |

| Molecular Formula | C₁₂H₁₂[1] |

| Molecular Weight | 156.22 g/mol [1] |

| SMILES | CC1=CC=C2C(C)=CC=CC2=C1[1] |

| InChI | InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Appearance | Clear pale yellow liquid |

| Melting Point | -17 to -16 °C |

| Boiling Point | 265-266 °C |

| Flash Point | >110 °C (>230 °F)[1] |

| Density | 1.002 g/mL at 25 °C |

| Refractive Index | n20/D 1.606 |

Spectroscopic Data

Key spectral data for the characterization of this compound are provided.

| Spectroscopic Data | Values |

| ¹³C NMR | Chemical shifts are available in various databases.[2] |

| Mass Spectrometry (MS) | Major fragments (m/z): 156, 141, 155.[1] |

| Infrared (IR) | Spectra available in spectral databases.[1] |

| Ultraviolet (UV) | Spectra available in spectral databases.[1] |

Experimental Protocols

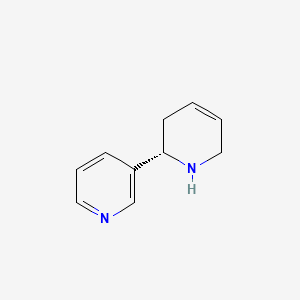

Synthesis of Dimethylnaphthalenes

The synthesis of specific dimethylnaphthalene isomers can be challenging due to the difficulty in controlling the position of the methyl groups.[3] One approach involves the alkenylation of a monocyclic aromatic compound with a diolefin, followed by cyclization and dehydrogenation.[3] For instance, the synthesis of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a valuable monomer for high-performance polymers, can involve the isomerization of other dimethylnaphthalene isomers, including 1,6-DMN.[3]

A general multi-step synthesis for producing a specific dimethylnaphthalene can involve:

-

Alkylation: Reaction of a xylene or ethylbenzene (B125841) with butadiene to form an alkenylbenzene.

-

Cyclization: The resulting alkenylbenzene is cyclized to form one or more dimethyltetralins.

-

Dehydrogenation: The dimethyltetralin(s) are dehydrogenated to yield the corresponding dimethylnaphthalene(s).

-

Isomerization: The mixture of dimethylnaphthalenes is then isomerized to enrich the desired isomer.[4]

A more specific regioselective synthesis for 2,6-dimethyltetralin, a precursor to 2,6-DMN, has been described involving a Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol, followed by catalytic reduction and acid-catalyzed cyclization.[5] This highlights the type of synthetic strategies that can be employed to obtain specific isomers.

In Vivo Metabolism Study in Rats

A study on the disposition and metabolism of this compound in rats provides a detailed experimental protocol.[6]

-

Animal Model: Male Wistar rats.

-

Dosing: A single intraperitoneal (i.p.) injection of 20 mg/kg body weight of this compound.

-

Tracer: ³H-labeled this compound was used to facilitate the tracking of the compound and its metabolites.

-

Sample Collection: Urine and feces were collected over 72 hours. Organs and tissues (fat, liver, spleen, kidneys) were collected at various time points.

-

Analysis: The concentration of radioactivity in samples was determined by liquid scintillation counting. Metabolites in the urine were identified and quantified using gas chromatography-mass spectrometry (GC-MS).[6]

Biological Activities and Applications

This compound is an organic compound with applications as a flavoring agent and has been studied for its potential as a synergist.[7] It is also utilized in the synthesis of high-performance materials and can act as a catalyst in certain chemical reactions.[7] In the context of drug development, naphthalene (B1677914) and its derivatives are versatile scaffolds.[8] Many FDA-approved drugs contain a naphthalene core, highlighting the importance of understanding the metabolism and potential toxicity of such compounds.[8]

Research has also explored the use of dimethylnaphthalenes, including the 1,6-isomer, as sprout suppressants for potatoes.[9]

Visualized Workflows and Pathways

Metabolic Pathway of this compound in Rats

The following diagram illustrates the metabolic transformation of this compound in rats as identified by Kilanowicz et al.[6]

Caption: Metabolic fate of this compound in rats.

Logical Workflow for Isomer-Specific Synthesis

This diagram outlines a logical workflow for the synthesis of a specific dimethylnaphthalene isomer, which often involves an isomerization step where 1,6-DMN could be a component of the isomeric mixture.

Caption: General synthetic workflow for dimethylnaphthalene isomers.

Biodegradation Pathway of Methylnaphthalenes

The following diagram depicts a generalized pathway for the biodegradation of methylnaphthalenes by bacteria such as Pseudomonas putida, which can involve multiple routes of enzymatic attack.

Caption: Generalized biodegradation routes for methylnaphthalenes.

References

- 1. This compound | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(575-43-9) 13C NMR spectrum [chemicalbook.com]

- 3. nacatsoc.org [nacatsoc.org]

- 4. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Disposition and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ams.usda.gov [ams.usda.gov]

An In-depth Technical Guide on the Physical Properties of 1,6-Dimethylnaphthalene

This technical guide provides a comprehensive overview of the key physical properties of 1,6-Dimethylnaphthalene, specifically its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data is compiled from various reputable sources to ensure accuracy and reliability.

| Physical Property | Value | Units |

| Melting Point | -17 to -16 | °C |

| 1.6 | °F | |

| Boiling Point | 263 to 266 | °C |

| 509 to 511 | °F |

Experimental Protocols

While specific experimental records for the determination of this compound's melting and boiling points are not detailed in the provided search results, standard methodologies for these measurements are well-established. The following protocols outline the general procedures used for determining the melting and boiling points of a chemical compound like this compound.

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[1] The sample should be well-packed to ensure even melting.[1]

-

Apparatus: A melting point apparatus, such as a DigiMelt unit or a Thiele tube, is used.[1][2] The capillary tube containing the sample is placed in the apparatus.[2]

-

Heating: The sample is heated at a controlled rate.[1] An initial rapid heating can be used to determine an approximate melting point.[1]

-

Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached.[1] The temperature at which the first liquid is observed and the temperature at which the last solid particle melts are recorded as the melting point range.[1]

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[2]

-

Procedure: The liquid this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar to ensure smooth boiling.[2] The mixture is heated, and the temperature is monitored.[2]

-

Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.[2] It is important to note that boiling points are pressure-dependent; therefore, the atmospheric pressure at which the measurement is taken should be recorded.[2]

Mandatory Visualizations

3.1. Experimental Workflow for Melting Point Determination

Caption: General workflow for determining the melting point of a solid compound.

3.2. Experimental Workflow for Boiling Point Determination

Caption: General workflow for determining the boiling point of a liquid compound.

References

Spectroscopic Profile of 1,6-Dimethylnaphthalene: A Technical Guide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,6-dimethylnaphthalene (CAS Number: 575-43-9), a polycyclic aromatic hydrocarbon (PAH). The document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for the acquisition of such spectra. This guide is intended to serve as a core reference for researchers and professionals engaged in the analysis, identification, and characterization of this compound in various scientific and industrial applications, including drug development.

Core Spectroscopic Data

This compound is a volatile organic compound with the molecular formula C₁₂H₁₂ and a molecular weight of 156.22 g/mol .[1] Its chemical structure consists of a naphthalene (B1677914) core with two methyl group substituents at positions 1 and 6. The following sections provide a detailed summary of its key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopic Data

While a specific peak list with chemical shifts and coupling constants for this compound was not explicitly available in the public domain at the time of this guide's compilation, the spectrum would be expected to show distinct signals for the aromatic protons and the two methyl groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopic Data

References indicate the availability of ¹³C NMR data for this compound.[1] The spectrum would be expected to show unique resonances for each of the 12 carbon atoms, with the chemical shifts of the methyl carbons appearing at higher field (lower ppm) and the aromatic carbons at lower field (higher ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H and C=C stretching and bending vibrations.

Infrared (IR) Absorption Data

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Mass Spectrometry Fragmentation Data

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 156, which corresponds to the molecular weight of the compound. Key fragment ions are observed at m/z 141 and 155.

| m/z | Relative Intensity | Assignment |

| 156 | High | Molecular Ion (M⁺) |

| 155 | Medium | [M-H]⁺ |

| 141 | High | [M-CH₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS spectra of polycyclic aromatic hydrocarbons like this compound.

NMR Spectroscopy of Polycyclic Aromatic Hydrocarbons

Sample Preparation:

-

Dissolve an accurately weighed sample of the polycyclic aromatic hydrocarbon (PAH), such as this compound, in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be optimized for the specific instrument and experiment but is typically in the range of 5-20 mg/mL.

-

Transfer the solution to a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (0 ppm).

Instrumental Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy of Organic Compounds

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: An FTIR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Polycyclic Aromatic Hydrocarbons

Sample Preparation:

-

Prepare a dilute solution of the PAH sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the low ppm (µg/mL) range.

-

If analyzing a complex mixture, an appropriate extraction and clean-up procedure may be necessary to isolate the PAHs.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for PAH separation.

-

Oven Temperature Program: A temperature ramp is used to elute the PAHs based on their boiling points. A typical program might start at 60-80°C and ramp up to 300-320°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer.

-

Scan Range: A mass range of approximately m/z 40-500 is typically scanned to detect the PAHs and their fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

Synthesis of 1,6-Dimethylnaphthalene from o-Xylene and Butadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-dimethylnaphthalene (1,6-DMN) from o-xylene (B151617) and butadiene. The synthesis is a multi-step process involving alkenylation, cyclization, and dehydrogenation. This document details the underlying chemistry, experimental protocols, and quantitative data associated with this synthetic route, intended for an audience with a strong background in organic chemistry and process development.

Introduction

This compound is a polycyclic aromatic hydrocarbon that, along with its isomers, serves as a valuable intermediate in the synthesis of various fine chemicals and materials. Notably, dimethylnaphthalenes are precursors to naphthalenedicarboxylic acids, which are monomers for high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The synthesis from readily available feedstocks like o-xylene and butadiene presents an important, albeit complex, industrial pathway. This guide outlines the key chemical transformations required to obtain 1,6-DMN.

Overall Synthetic Pathway

The synthesis of this compound from o-xylene and butadiene proceeds through the following three main stages:

-

Alkenylation: The initial step involves the reaction of o-xylene with 1,3-butadiene, catalyzed by a sodium-potassium (NaK) alloy, to produce 5-(o-tolyl)pent-2-ene.

-

Cyclization: The resulting 5-(o-tolyl)pent-2-ene undergoes an intramolecular Friedel-Crafts alkylation reaction in the presence of a solid acid catalyst to form a mixture of dimethyltetralin isomers, primarily 1,5-dimethyltetralin (B1199045) and 1,6-dimethyltetralin.

-

Dehydrogenation: The mixture of dimethyltetralins is then dehydrogenated over a catalyst to yield a mixture of 1,5-dimethylnaphthalene (B47167) and this compound.

Subsequent purification steps would be necessary to isolate the desired this compound isomer.

Experimental Protocols

Step 1: Alkenylation of o-Xylene with Butadiene

This procedure describes the synthesis of 5-(o-tolyl)pent-2-ene.

Materials:

-

o-Xylene

-

1,3-Butadiene

-

Sodium-Potassium (NaK) alloy or supported Sodium metal catalyst

-

Anhydrous, inert solvent (e.g., hexane (B92381) or toluene)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

A flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, a condenser, and a dropping funnel is charged with o-xylene and the anhydrous solvent under an inert atmosphere.

-

The NaK alloy or supported sodium catalyst is carefully added to the reaction vessel. For liquid NaK alloy, pre-treatment with ultrasound can increase the dispersion and improve conversion and selectivity.[1]

-

The reaction mixture is brought to the desired temperature (typically in the range of 100-150°C).

-

1,3-Butadiene is slowly added to the reaction mixture through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and to minimize side reactions, such as the oligomerization of butadiene.[1]

-

The reaction is monitored by gas chromatography (GC) for the conversion of o-xylene and the formation of 5-(o-tolyl)pent-2-ene.

-

Upon completion, the reaction is carefully quenched by the slow addition of a proton source (e.g., isopropanol (B130326) followed by water).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield 5-(o-tolyl)pent-2-ene.

Step 2: Cyclization of 5-(o-tolyl)pent-2-ene

This procedure outlines the intramolecular Friedel-Crafts alkylation to form a mixture of 1,5- and 1,6-dimethyltetralin.

Materials:

-

5-(o-tolyl)pent-2-ene

-

Solid acid catalyst (e.g., Amberlyst 15, acidic zeolite)

-

Anhydrous high-boiling solvent (e.g., chlorobenzene)

Procedure:

-

A pressure tube is charged with 5-(o-tolyl)pent-2-ene, the solid acid catalyst (e.g., 100 wt % of the reactant), and the anhydrous solvent.

-

The tube is sealed, and the reaction mixture is heated to a temperature in the range of 150-250°C.[2] The reaction progress is monitored by GC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude mixture of 1,5- and 1,6-dimethyltetralin is purified by vacuum distillation.

Step 3: Dehydrogenation of Dimethyltetralins

This protocol describes the aromatization of the dimethyltetralin mixture to dimethylnaphthalenes.

Materials:

-

Mixture of 1,5- and 1,6-dimethyltetralin

-

Chromia-alumina catalyst (e.g., 13% Cr₂O₃, 82% Al₂O₃, 5% MgO)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

A fixed-bed reactor tube is packed with the chromia-alumina catalyst.

-

The catalyst is pre-treated as required (specifics will depend on the catalyst).

-

The reactor is heated to the reaction temperature of approximately 410°C.

-

A feed of the dimethyltetralin mixture is introduced into the reactor at a controlled rate (e.g., 0.5 g/g-catalyst/hr ) along with a flow of inert gas (e.g., nitrogen at 2 L/g-catalyst/hr).

-

The product stream exiting the reactor is condensed and collected.

-

The composition of the product is analyzed by GC to determine the conversion of dimethyltetralins and the selectivity to 1,5- and this compound. The reported conversion for a similar process is 98% with a selectivity of 99%.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Alkenylation of o-Xylene with Butadiene

| Parameter | Value | Reference |

| Catalyst | NaK alloy or supported Na metal | [1] |

| Conversion of o-xylene | >80% (with supported Na) | [1] |

| Selectivity to OTP | Inversely proportional to conversion | [1] |

| Byproducts | Oligomers from OTP and butadiene | [1] |

Table 2: Cyclization of 5-(o-tolyl)pent-2-ene

| Parameter | Value | Reference |

| Catalyst | Solid Acid (e.g., Amberlyst 15) | [2] |

| Temperature | 150-250°C | [2] |

| Product | Mixture of 1,5- and 1,6-dimethyltetralin | |

| Isomer Ratio | Dependent on catalyst and conditions |

Table 3: Dehydrogenation of Dimethyltetralins

| Parameter | Value |

| Catalyst | Chromia-alumina (13% Cr₂O₃, 82% Al₂O₃, 5% MgO) |

| Temperature | 410°C |

| Conversion | 98% |

| Selectivity | 99% |

| Products | 1,5- and this compound |

Visualizations

Reaction Pathway

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis process.

Conclusion

The synthesis of this compound from o-xylene and butadiene is a feasible but intricate multi-step process. The key challenges lie in controlling the selectivity of the initial alkenylation reaction to minimize byproduct formation and in the efficient separation of the desired this compound isomer from the final product mixture. The dehydrogenation step, however, can proceed with high conversion and selectivity under the appropriate catalytic conditions. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of fine chemical synthesis and polymer science. Further optimization of each step, particularly the initial alkenylation and the final purification, is crucial for developing an economically viable industrial process.

References

An In-depth Technical Guide to the Isomers of Dimethylnaphthalene and Their Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ten isomers of dimethylnaphthalene (DMN), detailing their formation, physicochemical properties, and the experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of these important chemical compounds.

Introduction to Dimethylnaphthalene Isomers

Dimethylnaphthalenes are a group of polycyclic aromatic hydrocarbons (PAHs) consisting of a naphthalene (B1677914) core substituted with two methyl groups. There are ten structural isomers of DMN, each exhibiting unique physical and chemical properties that influence their applications, particularly as precursors in the synthesis of high-value chemicals and polymers. The selective synthesis of a specific DMN isomer, such as 2,6-dimethylnaphthalene, is of significant industrial interest due to its role as a monomer in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). However, the formation of DMNs often results in a complex mixture of isomers, making their separation a challenging yet crucial process.

Physicochemical Properties of Dimethylnaphthalene Isomers

The ten isomers of dimethylnaphthalene possess distinct physicochemical properties that are critical for their identification, separation, and application. A summary of key properties for each isomer is presented in the tables below.

Structural Information and Physical Properties

| Isomer Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dimethylnaphthalene |  | 573-98-8 | - | 263-265 |

| 1,3-Dimethylnaphthalene |  | 575-41-7 | -5 | 263 |

| 1,4-Dimethylnaphthalene (B47064) |  | 571-58-4 | 6.5 | 264 |

| 1,5-Dimethylnaphthalene |  | 571-61-9 | 82 | 265 |

| 1,6-Dimethylnaphthalene |  | 575-43-9 | -16.9 | 264 |

| 1,7-Dimethylnaphthalene |  | 575-37-1 | - | 263 |

| 1,8-Dimethylnaphthalene |  | 569-41-5 | 63-65 | 270 |

| 2,3-Dimethylnaphthalene |  | 581-40-8 | 103-105 | 268 |

| 2,6-Dimethylnaphthalene |  | 581-42-0 | 109-111 | 262 |

| 2,7-Dimethylnaphthalene (B47183) |  | 582-16-1 | 96-97 | 262 |

Spectroscopic Data Summary

This table summarizes key spectroscopic data for the identification and characterization of DMN isomers.

| Isomer | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

| 1,2-DMN | 7.9-7.2 (m, 6H), 2.6 (s, 3H), 2.5 (s, 3H) | 134.8, 132.5, 131.9, 129.8, 127.2, 126.8, 125.7, 125.4, 124.9, 124.8, 20.3, 15.1 | 3050, 2950, 1600, 1510, 800, 750 | 156 (M+), 141, 115 |

| 1,3-DMN | 7.9-7.3 (m, 6H), 2.7 (s, 3H), 2.5 (s, 3H) | 134.5, 133.8, 132.1, 128.9, 128.4, 126.3, 125.8, 125.5, 122.9, 122.1, 21.3, 19.8 | 3050, 2920, 1605, 1515, 820, 740 | 156 (M+), 141, 115 |

| 1,4-DMN | 8.1-7.4 (m, 4H), 7.2 (s, 2H), 2.7 (s, 6H) | 132.4, 132.1, 125.9, 125.3, 124.8, 20.1 | 3040, 2920, 1595, 1510, 810, 750 | 156 (M+), 141, 115 |

| 1,5-DMN | 7.9-7.2 (m, 6H), 2.7 (s, 6H) | 133.9, 131.8, 126.1, 125.5, 122.4, 19.5 | 3040, 2920, 1600, 1505, 790, 740 | 156 (M+), 141, 115 |

| 1,6-DMN | 7.9-7.2 (m, 6H), 2.7 (s, 3H), 2.5 (s, 3H) | 134.9, 133.7, 132.0, 129.5, 128.1, 127.3, 126.2, 125.8, 123.4, 122.9, 21.4, 19.7 | 3050, 2920, 1610, 1510, 815, 745 | 156 (M+), 141, 115 |

| 1,7-DMN | 7.8-7.2 (m, 6H), 2.7 (s, 3H), 2.5 (s, 3H) | 134.6, 133.9, 132.3, 129.2, 128.7, 127.8, 126.5, 125.9, 123.1, 122.5, 21.5, 19.6 | 3050, 2920, 1605, 1515, 825, 750 | 156 (M+), 141, 115 |

| 1,8-DMN | 7.7-7.2 (m, 6H), 3.0 (s, 6H) | 135.2, 131.5, 129.4, 126.7, 125.2, 124.9, 25.9 | 3040, 2920, 1590, 1500, 780, 730 | 156 (M+), 141, 115 |

| 2,3-DMN | 7.8 (s, 2H), 7.7-7.3 (m, 4H), 2.4 (s, 6H) | 134.8, 131.7, 127.8, 127.3, 125.1, 20.3 | 3050, 2920, 1615, 1505, 870 | 156 (M+), 141, 115 |

| 2,6-DMN | 7.7 (s, 2H), 7.6 (d, 2H), 7.3 (d, 2H), 2.5 (s, 6H) | 135.3, 132.4, 128.9, 127.5, 126.9, 21.5 | 3050, 2920, 1620, 1510, 890, 820 | 156 (M+), 141, 115 |

| 2,7-DMN | 7.7 (d, 2H), 7.6 (s, 2H), 7.2 (d, 2H), 2.5 (s, 6H) | 135.1, 132.6, 129.3, 128.1, 126.5, 21.6 | 3050, 2920, 1610, 1500, 850, 810 | 156 (M+), 141, 115 |

Formation of Dimethylnaphthalene Isomers

The synthesis of dimethylnaphthalenes can be achieved through various chemical routes, often leading to a mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions, catalysts, and starting materials. Key industrial processes are designed to maximize the yield of a specific, desired isomer.

General Synthetic Routes

Common methods for the industrial production of DMNs include:

-

Alkylation of Naphthalene or Methylnaphthalenes: This involves the reaction of naphthalene or a methylnaphthalene with a methylating agent. The choice of catalyst can influence the position of the second methyl group.

-

Disproportionation of Methylnaphthalenes: In this process, 2-methylnaphthalene (B46627) can be converted into a mixture of naphthalene and various DMN isomers.[1]

-

Cyclization and Dehydrogenation of Alkylbenzenes: This is a multi-step process that often provides better control over the resulting isomer distribution. A prominent example is the "alkenylation process" for producing 2,6-DMN.[2]

The Alkenylation Process for 2,6-Dimethylnaphthalene Synthesis

A significant pathway for the selective synthesis of 2,6-DMN involves the reaction of o-xylene (B151617) with butadiene.[2] This process, followed by isomerization, is a cornerstone of industrial 2,6-DMN production.

Caption: Synthesis of 2,6-Dimethylnaphthalene via the Alkenylation Process.

Isomerization Pathways and the Concept of Triads

The ten DMN isomers can be grouped into four "triads" based on their isomerization behavior in the presence of an acid catalyst.[3] Within each triad, the isomers can interconvert, while isomerization between triads is generally less favorable. This concept is crucial for understanding and controlling the final isomer distribution in a reaction mixture.

-

2,6-Triad: 2,6-DMN, 1,6-DMN, 1,5-DMN

-

2,7-Triad: 2,7-DMN, 1,7-DMN, 1,8-DMN

-

1,4-Triad: 1,4-DMN, 1,3-DMN, 2,3-DMN

-

1,2-Triad: 1,2-DMN (does not readily isomerize with others)

Caption: Isomerization Triads of Dimethylnaphthalene.

Experimental Protocols

Detailed methodologies for the synthesis of specific dimethylnaphthalene isomers are provided below. These protocols are based on established literature and are intended for laboratory-scale synthesis.

Synthesis of 1,4-Dimethylnaphthalene

A common method for the synthesis of 1,4-dimethylnaphthalene involves the cyclization of 5-phenyl-2-hexene followed by dehydrogenation.

-

Step 1: Cyclization of 5-phenyl-2-hexene

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-2-hexene in a suitable solvent (e.g., decalin).

-

Add an acid catalyst, such as Amberlyst-15 or a supported phosphoric acid catalyst.

-

Heat the mixture to reflux for several hours, monitoring the reaction by gas chromatography (GC).

-

Upon completion, cool the reaction mixture, filter to remove the catalyst, and wash the catalyst with a fresh portion of the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene (B1619320).

-

-

Step 2: Dehydrogenation to 1,4-Dimethylnaphthalene

-

In a suitable reaction vessel, combine the crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene with a dehydrogenation catalyst, such as 5% Pd on carbon.

-

Heat the mixture to a high temperature (typically 200-300 °C) under an inert atmosphere.

-

Monitor the evolution of hydrogen gas to follow the progress of the reaction.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The resulting crude 1,4-dimethylnaphthalene can be purified by fractional distillation.

-

Synthesis of 2,7-Dimethylnaphthalene

A multi-step synthesis starting from 2,7-dihydroxynaphthalene (B41206) can be employed to produce 2,7-dimethylnaphthalene with high purity.

-

Step 1: Synthesis of 2,7-bis(diethylcarbamoyloxy)naphthalene

-

To a solution of 2,7-dihydroxynaphthalene in pyridine, add N,N-diethylcarbamoyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for an extended period (e.g., 48 hours).

-

Cool the reaction mixture and add hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2,7-bis(diethylcarbamoyloxy)naphthalene.

-

-

Step 2: Synthesis of 2,7-Dimethylnaphthalene

-

To a suspension of 2,7-bis(diethylcarbamoyloxy)naphthalene and a nickel catalyst (e.g., NiCl₂(dppp)) in an anhydrous ether, add a solution of methylmagnesium bromide dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol (B145695) to obtain pure 2,7-dimethylnaphthalene.

-

Conclusion

The ten isomers of dimethylnaphthalene represent a fascinating and industrially significant class of compounds. Their formation through various synthetic routes, governed by the principles of catalysis and isomerization, presents both challenges and opportunities. A thorough understanding of their individual properties, as detailed in this guide, is paramount for their effective synthesis, separation, and utilization in the development of advanced materials and pharmaceuticals. The provided experimental protocols offer a foundation for the laboratory-scale synthesis of specific isomers, enabling further research and development in this important area of organic chemistry.

References

The Isomerization of 1,6-Dimethylnaphthalene: A Technical Guide to the Synthesis of 2,6-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic isomerization of 1,6-dimethylnaphthalene (1,6-DMN) to the industrially significant 2,6-dimethylnaphthalene (B47086) (2,6-DMN). 2,6-DMN is a key precursor in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties. This document details the underlying reaction mechanisms, experimental protocols for synthesis and purification, and analytical methods for isomer quantification.

Introduction

The selective synthesis of 2,6-dimethylnaphthalene presents a significant challenge due to the existence of ten structural isomers of dimethylnaphthalene (DMN), often with close boiling points, making separation difficult. Catalytic isomerization of more readily available DMN isomers, such as 1,6-DMN, over acidic zeolites has emerged as a viable pathway to enrich the product mixture in the desired 2,6-isomer. This guide focuses on the use of H-beta zeolite as a catalyst for this transformation.

Reaction Mechanism and Thermodynamics

The isomerization of dimethylnaphthalenes over an acid catalyst, such as H-beta zeolite, proceeds through a series of intramolecular 1,2-methyl shifts. The various DMN isomers can be grouped into interconverting sets known as "triads". The 2,6-triad, which is of primary interest, consists of 1,5-DMN, 1,6-DMN, and 2,6-DMN. Within this triad, the isomers can readily interconvert under catalytic conditions, eventually reaching a thermodynamic equilibrium.[1]

The reaction is initiated by the protonation of the naphthalene (B1677914) ring on the acidic sites of the zeolite, followed by the migration of a methyl group to an adjacent carbon atom. Subsequent deprotonation yields the isomerized product. The distribution of isomers at equilibrium is governed by their relative thermodynamic stabilities.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the synthesis and purification of 2,6-DMN from 1,6-DMN.

Catalyst Preparation: Activation of H-Beta Zeolite

Hydrogen-exchanged beta zeolite (H-beta) is a commonly used catalyst for this isomerization. Prior to use, the catalyst requires activation to remove adsorbed water and ensure the availability of acid sites.

Protocol:

-

Place the required amount of H-beta zeolite powder (with a SiO₂/Al₂O₃ ratio in the range of 5-300) in a ceramic crucible.[2]

-

Heat the crucible in a muffle furnace from room temperature to 500 °C at a ramp rate of 10 °C/min.

-

Hold the temperature at 500 °C for 5 hours to ensure complete calcination.

-

Cool the catalyst to room temperature in a desiccator to prevent rehydration before use.

Isomerization of this compound in a Fixed-Bed Reactor

This protocol describes a continuous flow process for the liquid-phase isomerization of a DMN mixture.

Protocol:

-

Pack a stainless-steel fixed-bed reactor with the activated H-beta zeolite catalyst.

-

Purge the reactor with an inert gas, such as nitrogen, to remove air.

-

Preheat the reactor to the desired reaction temperature, typically in the range of 250-320 °C.[2]

-

Prepare a feed solution containing this compound. The feed can also be a mixture of DMN isomers.

-

Pump the feed solution through the heated reactor at a weight hourly space velocity (WHSV) of 2-4 hr⁻¹.[2]

-

Maintain the reaction at atmospheric pressure.[2]

-

Collect the product mixture at the reactor outlet.

-

Analyze the composition of the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Purification of 2,6-Dimethylnaphthalene by Crystallization

Due to the presence of other DMN isomers in the reaction product, a purification step is necessary to isolate 2,6-DMN. Both melt and solution crystallization are effective techniques.

3.3.1. Melt Crystallization (First Crystallization Step)

-

Transfer the DMN isomer mixture obtained from the isomerization reaction into a suitable crystallization vessel.

-

Heat the mixture until it is completely molten.

-

Slowly cool the molten mixture. The cooling rate should be controlled, for example, at 0.5-1 °C/min.

-

As the mixture cools, 2,6-DMN, having a higher melting point than the other isomers in the 2,6-triad, will selectively crystallize.

-

Separate the solid 2,6-DMN crystals from the remaining liquid (mother liquor) by filtration or centrifugation. The mother liquor will be enriched in the other DMN isomers and can be recycled back to the isomerization reactor.

3.3.2. Solution Crystallization (Second Crystallization Step for High Purity)

-

Dissolve the 2,6-DMN-enriched solid from the melt crystallization step in a suitable solvent at an elevated temperature. Solvents such as ethanol, hexane, or heptane (B126788) can be used.

-

Slowly cool the solution to a temperature between -20 °C and 50 °C to induce crystallization of high-purity 2,6-DMN.

-

Filter the solution to collect the purified 2,6-DMN crystals.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the crystals under vacuum.

Analytical Method: Quantification of Dimethylnaphthalene Isomers by GC-MS

The quantitative analysis of the DMN isomer mixture is crucial for monitoring the reaction progress and determining the purity of the final product.

Protocol:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or the dissolved final product in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

-

GC-MS System:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

-

Carrier Gas: Helium.

-

Injector: Split/splitless injector.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

-

GC Conditions:

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 8 °C/min to 300 °C, and hold for 10 minutes.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Quantification: Identify each DMN isomer based on its retention time and mass spectrum. Quantify the isomers by integrating the peak areas and using a calibration curve prepared from standard solutions of each isomer.

Data Presentation

The following tables summarize the quantitative data obtained from a typical isomerization and purification process.

Table 1: Isomer Distribution Before and After Isomerization

| Component | Initial Mixture (wt%) | After Isomerization (wt%) |

| 2,6-DMN | 0.5 - 15.0 | 20 - 95 |

| 1,6-DMN | Variable | Variable |

| 1,5-DMN | 60.0 - 97.0 | Variable |

| Other DMN Isomers | Variable | Variable |

| High Boiling Point Impurities | Variable | Variable |

| Low Boiling Point Impurities | Variable | Variable |

Data sourced from patent literature describing a continuous process. The exact composition of the isomerized mixture depends on the starting material and reaction conditions.[2]

Table 2: Purity Enhancement through Crystallization

| Component | After Isomerization (wt%) | After First Crystallization (wt%) | After Second Crystallization (wt%) |

| 2,6-DMN | 43.22 | 94.60 | 99.75 |

| 1,6-DMN | 44.05 | 2.70 | 0.02 |

| 1,5-DMN | 10.37 | 2.26 | 0.15 |

| Other DMN Isomers | 0.34 | 0.02 | 0.00 |

| Low Boiling Point Materials | 0.15 | 0.04 | 0.00 |

| High Boiling Point Materials | 1.86 | 0.38 | 0.08 |

This table presents example data demonstrating the effectiveness of a two-step crystallization process in achieving high purity 2,6-DMN.

Visualizations

The following diagrams illustrate the key processes and pathways described in this guide.

Caption: Experimental workflow for 2,6-DMN synthesis.

Caption: Isomerization pathway from 1,6-DMN to 2,6-DMN.

References

An In-depth Technical Guide on the Environmental Sources and Fate of 1,6-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethylnaphthalene (1,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two methyl group substitutions. As a component of complex hydrocarbon mixtures, its presence in the environment is widespread, originating from both natural and anthropogenic activities. Understanding the environmental pathways and ultimate fate of 1,6-DMN is crucial for assessing its potential ecological and human health impacts. This technical guide provides a comprehensive overview of the environmental sources, fate, and analytical methodologies pertaining to 1,6-DMN, tailored for researchers, scientists, and professionals in drug development who may encounter this compound in environmental contexts or as a structural motif in pharmacologically active molecules.

Environmental Sources of this compound

The primary environmental sources of 1,6-DMN can be categorized as petrogenic and pyrogenic.

Petrogenic Sources: 1,6-DMN is a natural constituent of crude oil and other petroleum products.[1] Its concentration can vary significantly depending on the origin and thermal maturity of the oil.[1] Terrestrial crude oils, particularly those rich in organic matter from higher plants, tend to have higher concentrations of 1,6-DMN.[1] Activities related to the extraction, transportation, refining, and use of petroleum are major pathways for its release into the environment. Spills of crude oil and refined products like diesel fuel represent significant point sources of 1,6-DMN contamination in both terrestrial and aquatic ecosystems.

Pyrogenic Sources: The incomplete combustion of organic materials is another major route for the formation and release of 1,6-DMN. This includes both natural events and human activities. Natural pyrogenic sources include forest fires and volcanic eruptions. Anthropogenic combustion sources are more widespread and include emissions from gasoline and diesel engines, industrial power generation, and the burning of coal and wood.[1] this compound has been identified as a component of stack emissions and fly ash from waste incinerators.

Quantitative Data on Environmental Concentrations

The concentration of 1,6-DMN in the environment is highly variable and depends on the proximity to emission sources and the environmental matrix. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Crude Oil

| Crude Oil Source | Concentration of 1,6-DMN (mg/g of oil) | Reference |

| Terrestrial Ardjuna or Jatibarang oils | 2 - 15 | [1] |

| Marine Sunda oils | 0.2 - 2 | [1] |

Table 2: Concentration of this compound in Environmental Media

| Environmental Matrix | Concentration | Location/Source | Reference |

| Seawater | Mean: 1.9 ng/L; Range: 0.0-4.2 ng/L | Coastal site, Vineyard Sound, Massachusetts | |

| Streambed Sediments (US, 1992-1995) | Max: 680 µg/kg | 492 sites across the US | |

| Sediment (downstream of produced water discharge) | 65 ng/g (dry wt) | Pass Fourchon, LA | |

| Gasoline-fueled vehicle exhaust | 0.16 mg/mile (in conjunction with 1,7- and 1,3-isomers) | Near Denver, CO |

Environmental Fate of this compound

The environmental persistence and transformation of 1,6-DMN are governed by a combination of physical, chemical, and biological processes.

Atmospheric Fate

In the atmosphere, 1,6-DMN is expected to exist primarily in the vapor phase due to its vapor pressure. The primary degradation pathway is reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 5 hours.

Aquatic Fate

When released into water, 1,6-DMN is expected to adsorb to suspended solids and sediment. Volatilization from the water surface can occur, with estimated half-lives of 6 hours for a model river and 6 days for a model lake. However, adsorption to particulate matter will likely reduce the rate of volatilization.

Photodegradation: While direct photolysis data for 1,6-DMN is limited, studies on related compounds suggest it may undergo direct photolysis in the environment. The rate and extent of photodegradation will depend on factors such as water clarity, depth, and the intensity of solar radiation.

Biodegradation: Biodegradation is a significant removal process for 1,6-DMN in aquatic environments. Studies have shown that it can be degraded by microbial communities in marine water and sediment.

Terrestrial Fate

In soil, 1,6-DMN is expected to have slight to no mobility due to its high estimated organic carbon-water (B12546825) partition coefficient (Koc). Volatilization from moist soil surfaces is a potential fate process. Biodegradation by soil microorganisms is also expected to be a significant degradation pathway.

Bioaccumulation

This compound has a moderate to high potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 520 suggests that it can accumulate in the tissues of fish and other aquatic life from the surrounding water. Studies have detected this compound in the muscle tissue of winter flounder exposed to crude oil-contaminated sediments.

Experimental Protocols

Detailed experimental protocols are essential for the accurate quantification and assessment of the environmental fate of 1,6-DMN. The following sections outline key methodologies.

Analysis of this compound in Environmental Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of 1,6-DMN in environmental matrices.

1. Sample Preparation:

-

Soil and Sediment:

-

Homogenize the sample.

-

Perform solvent extraction using a suitable solvent such as a mixture of acetone (B3395972) and hexane (B92381) or dichloromethane (B109758). Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be employed.

-

Dry the extract using anhydrous sodium sulfate.

-

Concentrate the extract to a small volume.

-

Clean up the extract using column chromatography (e.g., silica (B1680970) gel or alumina) to remove interfering compounds.

-

-

Water:

-

Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge.

-

Dry and concentrate the extract.

-

-

Air:

-

Collect air samples using sorbent tubes (e.g., XAD-2 resin) or in SUMMA canisters.

-

For sorbent tubes, perform solvent extraction.

-

For canisters, a pre-concentration step using a cryotrap may be necessary.

-

2. GC-MS Analysis:

-

Gas Chromatograph Conditions:

-